molecular formula C20H21Cl2N3O2 B612182 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride CAS No. 174634-09-4

6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride

カタログ番号 B612182
CAS番号: 174634-09-4
分子量: 406.31
InChIキー: HAYAYGFVSIWSGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas, including medicine, food, catalysts, dyes, materials, refineries, and electronics .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving this compound are not detailed in the sources I found.

科学的研究の応用

Application in Oncology

Specific Scientific Field

The specific scientific field of this application is Oncology , which is the study of cancer.

Methods of Application or Experimental Procedures

The antitumor activities of TAS-103 were examined by flow cytometric (FCM) analysis of DNA integrity of tumor cells . This was compared with those of five other investigational new drugs and 31 clinically available anticancer agents . The concentrations of clinically available anticancer agents were set at one-tenth of the peak plasma concentration (PPC) of the clinically recommended doses .

Results or Outcomes

By defining a 30% or more reduction in the integrated diploid peak as effective and a 60% or more reduction as definitely effective, TAS-103 at 5 μg/ml (7n) showed significantly higher effective rates and definitely effective rates than those of all other investigational new drugs, as well as almost all clinically available anticancer agents, against various malignancies, including non-small cell lung cancer, brain tumor and renal cancer . These results strongly suggest that TAS-103 will be expected to show excellent antitumor activities against a wide range of human tumors .

Application in Colorectal Cancer Treatment

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically the treatment of Colorectal Cancer .

Summary of the Application

TAS-103 dihydrochloride has shown significant antitumor activity against colorectal cancer . It has been found to be more effective than conventional anticancer agents used for treating this type of cancer .

Methods of Application or Experimental Procedures

The antitumor activity of TAS-103 was evaluated in comparison with conventional anticancer agents used for colorectal cancer treatment . The effectiveness of TAS-103 was also tested in combination with Cisplatin (CDDP) , a commonly used chemotherapy drug .

Results or Outcomes

TAS-103 showed the strongest antitumor activity among the conventional anticancer agents for colorectal cancer . Furthermore, the combination with CDDP augmented the antitumor activity of TAS-103, indicating that CDDP is one of the most potent candidates to be used in combination with TAS-103 .

Application in Lung Cancer Treatment

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically the treatment of Lung Cancer .

Summary of the Application

TAS-103 dihydrochloride has shown significant antitumor activity against various malignancies, including non-small cell lung cancer . It has been found to be more effective than other investigational new drugs and almost all clinically available anticancer agents .

Results or Outcomes

By defining a 30% or more reduction in the integrated diploid peak as effective and a 60% or more reduction as definitely effective, TAS-103 at 5 μg/ml (7n) showed significantly higher effective rates and definitely effective rates than those of all other investigational new drugs, as well as almost all clinically available anticancer agents, against non-small cell lung cancer . These results strongly suggest that TAS-103 will be expected to show excellent antitumor activities against a wide range of human tumors .

特性

IUPAC Name

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2.2ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYAYGFVSIWSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938538
Record name 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride

CAS RN

174634-09-4
Record name TAS 103
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAS-103
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X260YUP2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
45
Citations
M Yoshida, Y Kabe, T Wada, A Asai, H Handa - Molecular pharmacology, 2008 - ASPET
6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)-quinolin-7-one dihydrochloride (TAS-103) is a quinoline derivative that displays antitumor activity in murine and human …
Number of citations: 21 molpharm.aspetjournals.org
Y Aoyagi, T Kobunai, T Utsugi… - Japanese journal of …, 2000 - Wiley Online Library
6‐[[2‐(Dimethylamino)ethyl]amino]‐3‐hydroxy‐7H‐indeno[2,1‐c]quinol in‐7‐one dihydrochloride (TAS‐103) is a novel anticancer agent that was developed to target both …
Number of citations: 8 onlinelibrary.wiley.com
K Shimizu, M Takada, T Asai, K Kuromi… - Biological and …, 2002 - jstage.jst.go.jp
MATERIALS AND METHODS Materials TAS-103 is the product of Taiho Pharmaceutical Co., Ltd.(Tokushima, Japan). Dipalmitoylphosphatidylcholine (DPPC) was a gift from Nippon …
Number of citations: 10 www.jstage.jst.go.jp
T Ohyama, Y Li, T Utsugi, S Irie… - Japanese journal of …, 1999 - Wiley Online Library
TAS‐103 (6‐[[2‐(dimethylamino)ethyl]amino]‐3‐hydroxy‐7H‐indeno[2,1‐c]quinolin‐7‐one dihydrochloride), a dual topoisomerase (topo) inhibitor, was developed as an anticancer …
Number of citations: 20 onlinelibrary.wiley.com
K Ishida, T Asao - Biochimica et Biophysica Acta (BBA)-Molecular Basis …, 2002 - Elsevier
The objective of our study was to investigate the self-association and DNA-binding properties of the DNA topoisomerases I (Topo I) and II (Topo II) dual inhibitor: 6-[[2-(dimethylamino)…
Number of citations: 48 www.sciencedirect.com
T Sunami, K Nishio, F Kanzawa, K Fukuoka… - Cancer chemotherapy …, 1999 - Springer
Purpose: TAS-103 [6-((2-(dimethylamino) ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride] is a newly synthesized dual inhibitor of topoisomerase I and II. Since …
Number of citations: 25 link.springer.com
S Fujimoto - Biological and Pharmaceutical Bulletin, 2007 - jstage.jst.go.jp
TAS-103, 6-[[2-(dimethylamino) ethyl] amino]-3-hydroxy-7H-indeno-[2, 1-c] quinolin-7-one dihydrochloride, is a dual topoisomerases I and II inhibitor. Antitumor activities of TAS-103 …
Number of citations: 28 www.jstage.jst.go.jp
F Shuichi - Biological & Pharmaceutical Bulletin, 2007 - cir.nii.ac.jp
TAS-103, 6-[[2-(dimethylamino) ethyl] amino]-3-hydroxy-7H-indeno-[2, 1-c] quinolin-7-one dihydrochloride, is a dual topoisomerases I and II inhibitor. Antitumor activities of TAS-103 …
Number of citations: 0 cir.nii.ac.jp
T Tsunoda, H Tanimura, H Yamaue, K Ishimoto… - Anticancer …, 2001 - europepmc.org
DNA topoisomerases (Topo) are enzymes that relieve the secondary twist on the DNA strand in the process of DNA synthesis and transcription; therefore they are unique targeting …
Number of citations: 2 europepmc.org
VV Kouznetsov, ARR Bohórquez, LA Saavedra - Synthesis, 2009 - thieme-connect.com
A new series of α-pyridinyl-substituted indeno [2, 1-c] quinoline derivatives was prepared with good yields according to a two-step synthesis. The first and key step involves the formation …
Number of citations: 15 www.thieme-connect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。